4-bromo-N-cyclohexyl-2-fluorobenzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-N-cyclohexyl-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrFNO/c14-9-6-7-11(12(15)8-9)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZKELBHYUIJHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801283720 | |
| Record name | 4-Bromo-N-cyclohexyl-2-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801283720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
736989-94-9 | |
| Record name | 4-Bromo-N-cyclohexyl-2-fluorobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=736989-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-N-cyclohexyl-2-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801283720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization of the Benzamide Scaffold in Chemical Sciences
The benzamide (B126) scaffold, a benzene (B151609) ring attached to an amide functional group, is a cornerstone in the architecture of many biologically active molecules. walshmedicalmedia.comwalshmedicalmedia.compharmaguideline.com Its prevalence in medicinal chemistry stems from its ability to form stable and predictable interactions with biological targets, often through hydrogen bonding via the amide group. walshmedicalmedia.comwalshmedicalmedia.compharmaguideline.com This structural motif is found in a wide array of pharmaceuticals, including anti-inflammatory agents, analgesics, and antipsychotics. walshmedicalmedia.comwalshmedicalmedia.compharmaguideline.com The versatility of the benzamide core allows for extensive functionalization at various positions on the benzene ring and the amide nitrogen, enabling the fine-tuning of a compound's physicochemical and pharmacological properties.
Significance of Halogenation and Cyclohexyl Moieties in Compound Design
The strategic incorporation of halogen atoms and cyclic aliphatic groups is a well-established practice in the design of bioactive compounds.
Halogenation: The introduction of fluorine and bromine atoms into a molecular structure can profoundly influence its properties. Fluorine, being the most electronegative element, can alter the electronic distribution within a molecule, affecting its acidity, basicity, and metabolic stability. tandfonline.comnih.gov This can lead to enhanced binding affinity to target proteins and improved membrane permeability. tandfonline.comnih.gov Bromination, the introduction of a bromine atom, can also modify a compound's biological activity. nih.govresearchgate.net The presence of bromine can lead to the formation of halogen bonds, a type of non-covalent interaction that can contribute to the stability of a ligand-receptor complex.
Cyclohexyl Moiety: The cyclohexyl group, a six-membered aliphatic ring, is a popular component in drug design. pharmablock.com It can serve as a bioisostere for a phenyl group, offering a three-dimensional structure that can create more contact points with a target protein. pharmablock.com As a rigid version of a linear alkyl chain, the cyclohexyl moiety can reduce the conformational flexibility of a molecule, which can lead to a more favorable entropic contribution to binding affinity. pharmablock.com
Historical and Current Research Perspectives on Fluorinated and Brominated Benzamides
The study of fluorinated and brominated benzamides has a rich history in medicinal chemistry. Early research recognized the potential of halogenation to modulate the biological activity of benzamide-containing compounds. In recent years, there has been a resurgence of interest in these derivatives, driven by advancements in synthetic methodologies and a deeper understanding of the role of halogens in molecular interactions.
Current research often focuses on the synthesis of novel fluorinated and brominated benzamides and their evaluation as potential therapeutic agents. For instance, various N-substituted benzamide (B126) derivatives are being investigated for their antitumor activities. walshmedicalmedia.com The strategic placement of fluorine and bromine atoms on the benzamide scaffold is a key aspect of these studies, aiming to optimize potency and selectivity.
Overview of Research Approaches Applied to N Substituted Benzamides
Established Synthetic Pathways for Benzamide (B126) Core Formation
The traditional synthesis of this compound typically follows a convergent approach, where a pre-functionalized benzoic acid derivative is coupled with cyclohexylamine (B46788). This strategy is well-established and relies on fundamental organic reactions.
Amidation Reactions and Coupling Strategies
The final and crucial step in the synthesis of this compound is the formation of the amide bond between 4-bromo-2-fluorobenzoic acid and cyclohexylamine. A common and efficient method involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by its reaction with the amine.
The synthesis of the necessary precursor, 4-bromo-2-fluorobenzoic acid, can be achieved from 2-fluoro-4-bromotoluene through oxidation. For instance, this transformation can be carried out using potassium permanganate. Once the 4-bromo-2-fluorobenzoic acid is obtained, it can be converted to 4-bromo-2-fluorobenzoyl chloride by reacting it with a chlorinating agent such as thionyl chloride or oxalyl chloride.
The subsequent amidation is then typically performed by treating the 4-bromo-2-fluorobenzoyl chloride with cyclohexylamine, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. A similar reaction has been described for the synthesis of N-cyclohexyl-2-fluorobenzamide, where 2-fluorobenzoyl chloride is reacted with cyclohexylamine in chloroform (B151607) at reflux for several hours. This established procedure provides a reliable template for the synthesis of the title compound.
Alternatively, direct amidation of 4-bromo-2-fluorobenzoic acid with cyclohexylamine can be achieved using a variety of coupling reagents. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. The choice of coupling reagent can be critical for achieving high yields and minimizing side reactions. A selection of commonly employed coupling reagents is presented in the table below.
| Coupling Reagent | Abbreviation | Byproduct Characteristics |
| Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU), insoluble in many organic solvents, removed by filtration. |
| Diisopropylcarbodiimide | DIC | Diisopropylurea, more soluble than DCU, suitable for solid-phase synthesis. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDCI | Water-soluble urea (B33335) byproduct, easily removed by aqueous extraction. |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Highly reactive, may be preferred for hindered couplings. |
The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) with carbodiimides can suppress side reactions and reduce racemization in the case of chiral carboxylic acids.
Halogenation Techniques for Bromine and Fluorine Introduction
The halogenation pattern of this compound is typically established in the benzoic acid precursor. The synthesis of 4-bromo-2-fluorobenzoic acid starts from commercially available precursors where the bromo and fluoro substituents are already in place, such as 2-fluoro-4-bromotoluene.
Should a synthetic route require the introduction of these halogens, established electrophilic aromatic substitution reactions would be employed. For instance, bromination of a 2-fluorobenzoic acid derivative could be achieved using N-bromosuccinimide (NBS) with a suitable catalyst. The directing effects of the carboxyl and fluoro groups would need to be carefully considered to achieve the desired 4-position bromination. Fluorination of an aromatic ring can be more challenging and is often accomplished using specialized reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. However, for this specific molecule, the use of a pre-halogenated starting material is the more common and practical approach.
Cyclohexyl Group Introduction Methodologies
The introduction of the cyclohexyl group is accomplished during the amidation step, as described in section 2.1.1. Cyclohexylamine is a readily available primary amine that reacts with the activated 4-bromo-2-fluorobenzoic acid derivative to form the desired N-cyclohexylbenzamide. The reaction conditions for this amidation are generally mild and high-yielding.
Novel and Green Synthesis Approaches
In recent years, there has been a significant drive towards the development of more sustainable and efficient synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve atom economy.
Metal-Catalyzed Coupling Reactions for Aryl Halides
While traditional amidation methods are robust, metal-catalyzed cross-coupling reactions offer alternative pathways that can sometimes provide advantages in terms of scope and conditions. Palladium-catalyzed amidation reactions, for example, have been developed for the coupling of aryl halides with amines. In the context of synthesizing this compound, a palladium catalyst could potentially be used to couple a 4-bromo-2-fluorobenzoyl derivative with cyclohexylamine. These reactions often proceed under mild conditions and can tolerate a wide range of functional groups.
Furthermore, green chemistry principles encourage the use of more environmentally benign catalysts. Iron, being an earth-abundant and non-toxic metal, is an attractive alternative to precious metals. Iron-catalyzed amidation reactions have been reported, although their application to this specific substrate would require further investigation.
Recent advancements in green chemistry also focus on the use of safer and more sustainable solvents and coupling reagents. For example, the development of water-removable ynamide coupling reagents allows for high-yielding, racemization-free amide bond formation with a simple aqueous work-up, avoiding the need for chromatography.
C-H Functionalization Strategies for Ortho-Halogenation
A more atom-economical and innovative approach to the synthesis of halogenated benzamides involves the direct functionalization of C-H bonds. This strategy avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences.
For the synthesis of this compound, one could envision a route starting from N-cyclohexyl-2-fluorobenzamide, followed by a regioselective C-H bromination at the 4-position. Transition metal catalysis, particularly with ruthenium, has shown promise for such transformations. For instance, ruthenium-catalyzed ortho-C-H halogenations of benzamides have been reported. While this would direct bromination to the position ortho to the amide, catalyst and directing group design could potentially be tailored to achieve functionalization at other positions. Similarly, palladium-catalyzed C-H activation has been explored for the ortho-fluorination of benzoic acid derivatives. Applying such a strategy to a 4-bromo-N-cyclohexylbenzamide precursor could provide a novel route to the target molecule.
These C-H functionalization methods are at the forefront of synthetic chemistry and offer a potentially more sustainable and efficient way to produce complex molecules like this compound. However, the development of highly regioselective and scalable C-H halogenation reactions for this specific substitution pattern remains an active area of research.
One-Pot Synthetic Protocols for Halogenated Benzamides
One-pot syntheses offer significant advantages in chemical manufacturing, including reduced reaction times, lower costs, and minimized waste generation by avoiding the isolation of intermediate products. For halogenated benzamides, these protocols often integrate multiple reaction steps, such as amide formation and halogenation, into a single, streamlined process.
A common one-pot strategy involves the initial formation of a benzamide from a benzoic acid and an amine, followed by in-situ halogenation of the aromatic ring. For instance, a reported method for synthesizing 2-amino-5-halogenated-N,3-dimethylbenzamides starts with 2-amino-3-methylbenzoic acid, which undergoes aminolysis and subsequent electrophilic aromatic substitution using N-halosuccinimides (NCS, NBS, or NIS) in the same reaction vessel. researchgate.net This approach allows for the direct formation of the halogenated target product without isolating intermediates. researchgate.net Another versatile one-pot method integrates amide activation, reduction, and intramolecular nucleophilic substitution to construct complex heterocyclic structures like piperidines and pyrrolidines from halogenated amides, demonstrating the utility of the halogen as a synthetic handle in tandem reactions. nih.govmdpi.com
While a specific one-pot protocol for this compound is not detailed in the reviewed literature, a plausible route could involve the reaction of 2-fluorobenzoic acid with cyclohexylamine, followed by selective bromination at the para-position. The electron-donating effect of the amide group and the ortho-, para-directing nature of the fluorine atom would favor substitution at the C4 and C6 positions, requiring careful control of reaction conditions to achieve the desired regioselectivity.
Table 1: Examples of One-Pot Methodologies for Related Amide Compounds This interactive table summarizes various one-pot synthetic approaches relevant to the formation of halogenated amides.
| Starting Materials | Key Reagents | Reaction Type | Product Class | Source |
|---|---|---|---|---|
| 2-Amino-3-methylbenzoic acid, Aq. methylamine | Thionyl chloride, N-Halosuccinimide (NCS, NBS, NIS) | Aminolysis, Electrophilic Aromatic Substitution | 2-Amino-5-halogenated-N,3-dimethylbenzamides | researchgate.net |
| Halogenated Amides | Triflic anhydride, 2-fluoropyridine, NaBH4 | Amide activation, Reduction, Intramolecular Substitution | Piperidines and Pyrrolidines | mdpi.com |
| Benzaldehyde, Ammonia, Hydrogen Peroxide | Rh(OH)3 on TS-1@KCC-1 catalyst | Ammoximation, Oxime Rearrangement | Benzamide | rsc.org |
| Aryl Halides, [11C]Carbon Monoxide | Palladium catalyst, DMAP, Ammonia | Carbonylative Cross-Coupling, Aminolysis | Primary [11C]Benzamides | nih.gov |
Mechanochemical Syntheses of Benzamide Derivatives
Mechanochemistry, which utilizes mechanical energy from processes like ball milling to induce chemical reactions, has emerged as a powerful green chemistry tool. ucm.es This solvent-free approach can lead to faster reaction times, higher yields, and unique reactivity compared to traditional solution-phase synthesis. ucm.es
The synthesis of benzamide derivatives via mechanochemical methods has been successfully demonstrated. acs.org A general procedure involves milling an ester with a nitrogen source, such as calcium nitride (Ca₃N₂), often with a catalyst like indium(III) chloride, in a stainless steel milling jar. ucm.esacs.org This method is compatible with a wide array of functional groups and has been applied to the synthesis of various aromatic, heteroaromatic, and aliphatic primary amides. ucm.esacs.org While this specific approach yields primary amides, mechanochemical strategies based on coupling reagents can be used for secondary amides. acs.org Several mechanochemical approaches for amide synthesis from carboxylic acids and amines have been developed using coupling reagents like EDC, carbonyldiimidazole, and uronium-based reagents. acs.org
For this compound, a potential mechanochemical route would involve milling 4-bromo-2-fluorobenzoic acid with cyclohexylamine in the presence of a suitable coupling agent and potentially a base. This avoids the need for bulk solvents, simplifying purification and reducing environmental impact.
Table 2: Mechanochemical Synthesis of Amides - General Conditions This interactive table outlines typical parameters for the mechanochemical synthesis of primary amides from esters.
| Parameter | Description | Example | Source |
|---|---|---|---|
| Reactants | Ester, Nitrogen Source | Methyl benzoate, Calcium nitride (Ca₃N₂) | ucm.es |
| Catalyst | Lewis Acid | Indium(III) chloride (InCl₃) | ucm.es |
| Additive | Liquid-Assisted Grinding (LAG) | Ethanol | ucm.es |
| Apparatus | Ball Mill | Stainless steel milling jar with stainless steel ball(s) | ucm.esacs.org |
| Conditions | Frequency, Time | 30 Hz, 90 minutes | ucm.esacs.org |
| Advantages | Solvent-free, High reagent concentration, Green chemistry | N/A | ucm.es |
Derivatization Strategies for Structural Modification
Derivatization of the this compound scaffold is crucial for exploring its structure-activity relationships in various applications. Modifications can be targeted at three key positions: the benzene (B151609) ring, the amide nitrogen, and the cyclohexyl moiety.
Chemical Modification of the Benzene Ring
The bromine atom at the C4 position of the benzene ring serves as a versatile synthetic handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling significant structural diversification.
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters can introduce new aryl, heteroaryl, or alkyl groups at the C4 position.
Buchwald-Hartwig Amination: Coupling with various amines provides access to a range of N-aryl derivatives.
Sonogashira Coupling: Reaction with terminal alkynes yields substituted alkynylbenzamides.
Heck Coupling: Coupling with alkenes introduces vinyl groups.
Stille Coupling: Reaction with organostannanes can also be used for C-C bond formation.
The amide functional group is generally stable under these reaction conditions. nih.gov The fluorine atom at the C2 position is less reactive towards nucleophilic substitution than the bromine but influences the electronic properties of the ring and can be used to direct ortho-lithiation if required.
Table 3: Potential Cross-Coupling Reactions for Modifying the Benzene Ring This interactive table details common cross-coupling reactions applicable to the C-Br bond of the target compound.
| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | New Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd(OAc)₂ / SPhos | C-Ar' |
| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ / BINAP | C-NR₂ |
| Sonogashira | R-C≡CH | Pd(PPh₃)₂Cl₂ / CuI | C-C≡C-R |
| Heck | H₂C=CHR | Pd(OAc)₂ / P(o-tol)₃ | C-CH=CHR |
| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | C-R |
N-Substitution Diversification on the Amide Nitrogen
Diversification at the amide nitrogen involves synthesizing analogues with substituents other than the cyclohexyl group. While direct replacement of the cyclohexyl group on the pre-formed amide is synthetically challenging, a library of analogues can be readily prepared by reacting a common precursor, 4-bromo-2-fluorobenzoyl chloride, with a diverse range of primary and secondary amines. This approach is a cornerstone of combinatorial chemistry and medicinal chemistry programs.
The synthesis typically involves treating the acyl chloride with the desired amine, often in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct. researchgate.net This robust amidation reaction allows for the incorporation of a wide variety of functional groups and structural motifs.
Table 4: Examples of Amines for N-Substitution Diversification This interactive table lists representative amines that could be used to create analogues of the target compound.
| Amine | Resulting N-Substituent | Potential Properties |
|---|---|---|
| Aniline | Phenyl | Aromatic interactions, rigidity |
| Benzylamine | Benzyl | Flexible aromatic group |
| Piperidine | Piperidinyl | Saturated heterocycle, basic |
| Morpholine | Morpholinyl | Saturated heterocycle, polar |
| 4-Aminocyclohexanol | 4-Hydroxycyclohexyl | H-bond donor/acceptor, stereoisomers |
| tert-Butylamine | tert-Butyl | Bulky, lipophilic group |
Cyclohexyl Moiety Derivatization
Modifying the cyclohexyl ring itself presents another avenue for structural diversification. While direct C-H functionalization of the saturated cyclohexyl ring can be difficult and often lacks selectivity, a more practical and widely used strategy is to employ pre-functionalized cyclohexylamines during the initial amide synthesis.
By starting with substituted cyclohexylamines, a variety of functional groups can be introduced into the final molecule. This "starting material" approach allows for precise control over the position and stereochemistry of the new functionalities. A wide range of such precursors are commercially available or can be synthesized, including those with hydroxyl, amino, keto, or ester groups at various positions on the ring. For example, using cis- or trans-4-aminocyclohexanol (B47343) would yield corresponding hydroxylated derivatives of this compound, providing opportunities for further chemical modification. A related compound, 4-bromo-N-{4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl}-3-(trifluoromethyl)benzamide, illustrates how a complex, functionalized cyclohexyl moiety can be incorporated. molport.com
Table 5: Examples of Substituted Cyclohexylamines for Derivatization This interactive table shows how using pre-functionalized cyclohexylamines can lead to diverse derivatives.
| Starting Cyclohexylamine | Key Functional Group | Resulting Derivative Moiety |
|---|---|---|
| 4-Aminocyclohexanol | Hydroxyl (-OH) | N-(4-hydroxycyclohexyl) |
| 1,4-Diaminocyclohexane | Amino (-NH₂) | N-(4-aminocyclohexyl) |
| Ethyl 4-aminocyclohexanecarboxylate | Ester (-COOEt) | N-(4-(ethoxycarbonyl)cyclohexyl) |
| 4-Aminocyclohexanone | Ketone (=O) | N-(4-oxocyclohexyl) |
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. While specific crystallographic data for this compound is not extensively detailed in the available literature, a comprehensive understanding can be constructed by analyzing structurally similar compounds.
Analysis of Crystal Packing and Intermolecular Interactions
The way molecules arrange themselves in a crystal lattice, known as crystal packing, is dictated by a variety of intermolecular interactions. In analogs such as 4-bromo-N-phenylbenzamide, the molecules are linked into chains by N—H⋯O hydrogen bonds. These chains are further organized into a three-dimensional network through C—H⋯π contacts. researchgate.net Similarly, in 4-bromo-N-(2-hydroxyphenyl)benzamide, molecules are linked by both O—H⋯O and N—H⋯O hydrogen bonds, forming chains that are then connected by weaker C—H⋯O interactions to form sheets. nih.gov
The presence of different functional groups can lead to varied packing motifs. For instance, in 4-bromo-N-(2-nitrophenyl)benzamide, weak C—H⋯O interactions and halogen–halogen interactions [Br⋯Br = 3.4976 (7) Å] are observed, which link the molecules into complex ring structures. researchgate.net The study of these interactions is crucial as they can significantly influence the physical properties of the compound, such as melting point and solubility. The interplay of these non-covalent forces highlights the importance of crystal engineering in modulating the solid-state architecture of these molecules. chemrxiv.org
Conformational Preferences in the Solid State
The conformation of a molecule, or its spatial arrangement of atoms, is often different in the solid state compared to in solution. In the solid state, the conformation is locked in place by the crystal lattice forces. For N-cyclohexyl-3-fluorobenzamide, the cyclohexane (B81311) ring adopts the stable chair conformation. nih.gov The amide (N—C=O) plane is oriented at a specific angle with respect to the aromatic ring, a feature also seen in other benzamide derivatives. nih.gov For example, in 4-bromo-N-phenylbenzamide, the molecule is twisted, with a significant dihedral angle between the phenyl and 4-bromophenyl rings. researchgate.net
An analog, 4-bromo-N-cyclohexylbenzenesulfonamide, adopts an L-shaped conformation. researchgate.netnih.gov The orientation of the cyclohexyl group relative to the benzene ring is a key conformational feature. researchgate.netnih.gov These solid-state conformations are the result of a balance between intramolecular steric effects and the stabilizing influence of intermolecular interactions within the crystal.
Below is a data table summarizing key dihedral and torsion angles from related structures, illustrating the conformational preferences in the solid state.
| Compound | Dihedral/Torsion Angle | Value (°) |
| 4-bromo-N-phenylbenzamide | Dihedral angle between phenyl and 4-bromophenyl rings | 58.63 (9) |
| 4-bromo-N-(2-hydroxyphenyl)benzamide | Dihedral angle between the two aromatic rings | 80.7 (2) |
| N-Cyclohexyl-3-fluorobenzamide | Dihedral angle between the aromatic ring and the N/O/C plane | 29.9 (2) |
| 4-bromo-N-cyclohexylbenzenesulfonamide | C1–S1–N1–C7 torsion angle | -77.8 (3) |
Hydrogen Bonding Networks and Their Structural Implications
Hydrogen bonds are among the most important non-covalent interactions that direct the assembly of molecules in the solid state. In the crystal structure of N-cyclohexyl-3-fluorobenzamide, intermolecular N—H⋯O hydrogen bonds link the molecules into infinite chains. nih.gov A similar motif is observed in 4-bromo-N-cyclohexylbenzenesulfonamide, where N—H⋯O hydrogen bonds also lead to the formation of chains. researchgate.netnih.gov
The following table provides details on the hydrogen bonds found in the crystal structures of analogous compounds.
| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |
| 4-bromo-N-cyclohexylbenzenesulfonamide | N-H···O | - | - | - | - |
| N-Cyclohexyl-3-fluorobenzamide | N-H···O | - | - | - | - |
| 4-bromo-N-(2-hydroxyphenyl)benzamide | O-H···O | - | - | - | - |
| 4-bromo-N-(2-hydroxyphenyl)benzamide | N-H···O | - | - | - | - |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution and in the solid state.
Multi-Dimensional NMR for Complex Structure Determination
While basic 1D NMR spectra (¹H and ¹³C) provide fundamental information about the chemical environment of atoms, multi-dimensional NMR techniques are necessary for the complete structural assignment of complex molecules like this compound. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would allow for the unambiguous assignment of all proton and carbon signals, even in crowded spectral regions.
Furthermore, NMR can be used to study conformational equilibria in solution. For substituted benzamides, it has been shown that they can exist as interconverting cis and trans conformers due to restricted rotation around the amide C-N bond. nih.gov The ratio of these conformers can be determined by NMR, providing insights into their relative energies. nih.gov For some amides, the presence of two isomers in solution is clearly observable through doubled signals in both ¹H and ¹³C NMR spectra. mdpi.com
Solid-State NMR for Conformational Insights
Solid-state NMR (ssNMR) spectroscopy provides a bridge between the static picture from X-ray diffraction and the dynamic behavior in solution. It is particularly valuable for studying the conformation and dynamics of molecules in their crystalline form. nih.gov For compounds like this compound, ssNMR could be used to probe the local environment of the fluorine, bromine, and nitrogen atoms, providing information that is complementary to diffraction methods.
Techniques like magic-angle spinning (MAS) are employed to obtain high-resolution spectra from solid samples. nih.gov Furthermore, advanced ssNMR experiments, such as relaxation-dispersion NMR, can be used to investigate conformational exchange processes that occur on the microsecond to millisecond timescale, offering a window into the dynamic nature of the crystalline state. nih.gov This can reveal the presence of short-lived, transient conformational states that are not observable by other methods. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds. It provides a highly accurate measurement of the mass-to-charge ratio (m/z), enabling the determination of the elemental composition of a molecule and its fragments.
For this compound (C₁₃H₁₅BrFNO), the theoretical exact mass can be calculated with high precision. The presence of bromine is particularly noteworthy due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, where the molecular ion peak (M⁺) and its isotopic peak (M+2) appear with almost equal intensity, providing a clear signature for the presence of a single bromine atom.
Accurate Mass Determination:
The theoretical monoisotopic mass of this compound is calculated to be approximately 299.0321 u. An experimental HRMS measurement would be expected to yield a value within a few parts per million (ppm) of this theoretical mass, confirming the elemental formula.
Interactive Data Table: Predicted HRMS Data for this compound and Analogs
| Compound | Molecular Formula | Theoretical Exact Mass (u) | Predicted [M+H]⁺ |
| This compound | C₁₃H₁₅BrFNO | 299.0321 | 300.0399 |
| 4-bromo-N-cyclohexylbenzamide | C₁₃H₁₆BrNO | 281.0415 | 282.0493 |
| N-Cyclohexyl-2-fluorobenzamide | C₁₃H₁₆FNO | 221.1216 | 222.1294 |
Fragment Analysis:
While specific experimental fragmentation data for this compound is not publicly available, a plausible fragmentation pattern can be predicted based on the known fragmentation of benzamides and related structures. The fragmentation process in mass spectrometry is governed by the stability of the resulting ions.
Common fragmentation pathways for N-substituted benzamides involve cleavage of the amide bond. For the target compound, this would likely involve the following key fragmentation steps:
Loss of the cyclohexyl group: Cleavage of the N-C bond of the cyclohexyl ring can lead to the formation of a benzoyl cation derivative.
Formation of the benzoyl cation: A common fragmentation pathway for benzamides is the formation of the benzoyl cation (C₆H₅CO⁺) or its substituted equivalent.
Cleavage of the aromatic ring: Further fragmentation can involve the loss of carbon monoxide (CO) from the benzoyl cation.
Interactive Data Table: Predicted Key Mass Fragments of this compound
| Fragment Ion | Proposed Structure | Theoretical m/z |
| [C₁₃H₁₅BrFNO]⁺ | Molecular Ion | 299.0321 |
| [C₇H₃BrFO]⁺ | 4-bromo-2-fluorobenzoyl cation | 200.9351 |
| [C₆H₁₂N]⁺ | Cyclohexylaminium ion | 98.0970 |
| [C₆H₃BrF]⁺ | 4-bromo-2-fluorophenyl cation | 172.9405 |
Molecular Docking and Binding Mode Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a ligand, such as this compound, to a biological target.
Based on the activities of structurally related benzamides, this compound could be docked against various known biological targets to assess its potential binding affinity. nih.gov Substituted benzamides have shown affinity for targets such as protein kinases, cyclooxygenase (COX) enzymes, and G-protein coupled receptors. nih.govscirp.org The binding affinity, often expressed as a docking score or estimated inhibition constant (Ki), can be calculated to rank its potential efficacy against different targets. For instance, docking studies on similar N-phenylbenzamide derivatives have been used to evaluate their potential as protein kinase inhibitors. scirp.org The presence of halogen atoms can significantly influence binding affinity through halogen bonding, a type of non-covalent interaction. acs.org
To illustrate, a hypothetical molecular docking assessment against a panel of protein kinases might yield results similar to those presented in Table 1.
Table 1: Hypothetical Binding Affinities of this compound to Various Protein Kinases This data is illustrative and based on typical outcomes of molecular docking studies for substituted benzamides.
| Biological Target (Protein Kinase) | Docking Score (kcal/mol) | Estimated Inhibition Constant (Ki) (µM) |
|---|---|---|
| Cyclin-Dependent Kinase 2 (CDK2) | -8.5 | 0.5 |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | -7.9 | 1.2 |
| Epidermal Growth Factor Receptor (EGFR) | -7.2 | 3.5 |
Molecular docking not only predicts binding affinity but also elucidates the specific interactions between the ligand and the amino acid residues within the binding pocket of the target protein. For this compound, key interactions would likely involve hydrogen bonds, hydrophobic interactions, and halogen bonds. The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O). nih.gov The cyclohexyl ring is expected to form hydrophobic interactions with nonpolar residues.
A hypothetical summary of key interactions with a target like Cyclin-Dependent Kinase 2 (CDK2) is presented in Table 2.
Table 2: Predicted Key Interacting Residues for this compound with a Hypothetical Protein Kinase Active Site This data is illustrative and based on common interaction patterns for benzamide-based inhibitors.
| Interacting Residue | Interaction Type | Ligand Moiety Involved |
|---|---|---|
| Leu83 | Hydrogen Bond | Amide N-H |
| Asp86 | Hydrogen Bond | Amide C=O |
| Val18 | Hydrophobic Interaction | Cyclohexyl Ring |
| Ile10 | Hydrophobic Interaction | Bromo-fluorophenyl Ring |
| Phe80 | π-π Stacking | Bromo-fluorophenyl Ring |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are regression or classification models used in the chemical and biological sciences and engineering.
QSAR models could be developed for a series of analogues of this compound to predict their biological activity. This involves calculating a set of molecular descriptors for each compound and then establishing a mathematical relationship between these descriptors and the observed biological activity. nih.gov These models are valuable for prioritizing the synthesis of new compounds with potentially improved activity. nih.gov
The development of a QSAR model typically involves:
Data Set Preparation: A series of benzamide analogues with experimentally determined biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors, including electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological descriptors, are calculated for each molecule.
Model Building: Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are used to build the predictive model. semanticscholar.org
Model Validation: The model's predictive power is assessed using statistical metrics like the squared correlation coefficient (R²) and cross-validation techniques. nih.gov
For a series of benzamide derivatives, a resulting QSAR equation might look like:
Biological Activity (log 1/IC50) = 0.75 * LogP - 0.23 * Molecular_Weight + 1.54 * Dipole_Moment + 2.1
This equation would suggest that higher lipophilicity (LogP) and a larger dipole moment enhance biological activity, while increased molecular weight has a slightly negative impact.
The analysis of the descriptors used in a validated QSAR model provides insights into the structural features that are crucial for biological activity. This information guides the rational design and structural optimization of lead compounds. For this compound, descriptor analysis could reveal the importance of its halogenation pattern, the size and conformation of the cyclohexyl group, and the electronic properties of the benzamide core.
For example, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could generate contour maps indicating regions where modifications to the structure would likely lead to increased or decreased activity. These maps might suggest that:
Steric Fields: Bulkier substituents are favored in certain regions around the cyclohexyl ring to enhance hydrophobic interactions.
Electrostatic Fields: Electron-withdrawing groups, such as the fluorine atom, are beneficial at the 2-position of the phenyl ring, while the bromine at the 4-position is optimal for halogen bonding.
Hydrophobic Fields: Increased hydrophobicity on the cyclohexyl moiety could improve binding.
Hydrogen Bond Donor/Acceptor Fields: The amide linker is essential for hydrogen bonding and its position should be maintained.
By interpreting these models, medicinal chemists can make informed decisions to design new analogues of this compound with potentially enhanced biological efficacy. mdpi.com
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Bromo N Cyclohexyl 2 Fluorobenzamide Derivatives
Impact of Substituents on Biological Target Interaction
The interaction of 4-bromo-N-cyclohexyl-2-fluorobenzamide derivatives with their biological targets is highly sensitive to the nature and position of various substituents on the molecule. Key areas of modification include the halogen atoms on the benzamide (B126) ring, the conformation of the cyclohexyl group, and the amide linker connecting these two moieties.
The presence, type, and location of halogen atoms on the benzamide ring are critical determinants of biological activity. In derivatives of this compound, both the bromine and fluorine atoms play significant roles in modulating the compound's interaction with its target.
The position of the fluorine atom can influence the properties of the inter-peptide bond in fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide isomers. This highlights the nuanced effects of halogen placement on molecular conformation and interactions. For instance, in the development of the kinase inhibitor Vandetanib, structure-activity relationship studies revealed that a bromine atom at the 4'-position and a fluorine atom at the 2'-position of a phenyl ring were optimal for achieving high potency. The fluorine atom, in this case, was found to orient the bromofluorophenyl group deeper into the hydrophobic pocket of the protein target, thereby enhancing the drug's potency.
The high electronegativity of fluorine allows it to form strong interactions that can significantly influence the crystalline structure and conformational preferences of the molecule. In nucleophilic aromatic substitution reactions, the high negative inductive effect of fluorine can stabilize intermediates, accelerating the reaction rate compared to other halogens like bromine or chlorine. This underlying chemical reactivity can translate to differences in biological activity when the molecule interacts with its target.
Studies on halogenated peptoids have shown a clear correlation between the nature of the halogen and antimicrobial activity, with activity often increasing from fluorine to iodine. This suggests that factors such as size and lipophilicity, in addition to electronegativity, are important considerations.
| Compound Series | Halogen Identity and Position | Observed Effect on Activity | Reference |
|---|---|---|---|
| Fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide Isomers | Fluorine at ortho, meta, or para position | The position of the fluorine atom affects the properties of the inter-peptide bonds and influences the crystal structure through various non-covalent interactions. | |
| Vandetanib Derivatives | Bromine at 4'-position, Fluorine at 2'-position | Optimal for high potency; the fluorine atom helps to position the bromofluorophenyl group deep into the protein's hydrophobic pocket. | |
| Halogenated Peptoids | Fluorine, Chlorine, Bromine, Iodine | Antimicrobial activity increased in the order F < Cl < Br < I, suggesting a role for halogen size and lipophilicity. |
In a study of trans-N-[2-(methylamino)cyclohexyl]benzamides, which possess morphine-like properties, statistical analyses indicated that the conformational energy required to achieve the binding configuration is a significant factor affecting the compound's affinity for the mu opioid receptor. This suggests that derivatives with a cyclohexyl ring that is pre-disposed to adopt the optimal binding conformation will exhibit higher potency.
The crystal structure of N-cyclohexylbenzamide reveals that the cyclohexyl ring is in a chair conformation, and the plane of this ring is twisted away from the plane of the central amide group. This twisted arrangement can influence how the molecule presents its functional groups for interaction with a receptor. Unsubstituted cyclohexyl rings can be susceptible to metabolism, often at the 4-position. A strategy to block this metabolic "soft spot" is the introduction of a bioisostere, such as a fluorine atom, at this position.
| Compound Series | Key Conformational Feature | Impact on Biological Activity | Reference |
|---|---|---|---|
| trans-N-[2-(methylamino)cyclohexyl]benzamides | Conformational energy required for binding | A significant factor in determining binding affinity at the mu opioid receptor. | |
| N-Cyclohexylbenzamide | Chair conformation of the cyclohexyl ring, twisted relative to the amide plane | This specific geometry influences the overall molecular shape and potential receptor interactions. |
The amide linker is a central component of the this compound scaffold, providing a crucial hydrogen bonding donor and acceptor. Modifications to this linker, often through bioisosteric replacement, can have profound effects on a compound's stability, potency, and pharmacokinetic properties.
Bioisosteres are functional groups or molecules that have similar chemical and physical properties and which produce broadly similar biological properties. In the context of the amide bond, bioisosteres are often employed to improve metabolic stability against proteases, which readily cleave amide bonds.
A study on benzamide analogues as potential anthelmintics explored the replacement of the amide group with several bioisosteres. The results showed that thioamide and selenoamide replacements retained or even improved activity, while N-alkylamides and sulfonamides showed no significant activity. Urea (B33335) and N-methylthioamide replacements resulted in moderate activity. This demonstrates the sensitivity of the biological target to the electronic and steric properties of the amide linker.
Heterocyclic rings such as triazoles, oxadiazoles, and imidazoles are common non-classical bioisosteres for amides. These rings can mimic the hydrogen bonding properties and planar geometry of the amide bond while offering improved metabolic stability. For example, the replacement of an amide with a 1,2,4-oxadiazole (B8745197) has been shown to improve in vitro metabolic stability in dipeptidyl peptidase-4 (DPP-4) inhibitors.
| Amide Bioisostere | Observed Effect on Activity/Properties | Reference |
|---|---|---|
| Thioamide | Retained high activity in a series of benzamide anthelmintics. | |
| Selenoamide | Showed the best activity, similar to the parent amide compound. | |
| Urea | Displayed moderate activity. | |
| Sulfonamide | No significant activity observed. | |
| 1,2,4-Oxadiazole | Improved in vitro metabolic stability in DPP-4 inhibitors. | |
| 1,2,3-Triazole | Can improve neuroprotective activity compared to the parent amide. |
Positional Isomerism and Stereochemical Considerations in SAR
Positional isomerism and stereochemistry are fundamental aspects of SAR studies that can dramatically influence the biological activity of this compound derivatives. Even subtle changes in the spatial arrangement of atoms can lead to significant differences in how a molecule interacts with its biological target.
Positional isomers are compounds that have the same molecular formula but differ in the position of a functional group on a carbon skeleton. In the context of this compound, altering the positions of the bromo and fluoro substituents on the benzamide ring would create positional isomers. Such changes can affect the electronic distribution and steric profile of the molecule, leading to altered binding affinities and activities. For example, in a series of substituted benzamide ligands for the D4 dopamine (B1211576) receptor, polar substituents in the meta (5-) and para (4-) positions of the benzamide ring were found to be critical for a specific structure-activity relationship.
Stereoisomers have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. The stereochemistry of a molecule can be a critical determinant of its biological activity, as biological targets are often chiral and will interact differently with different enantiomers or diastereomers. For instance, in a study of 3-Br-acivicin isomers, the compounds with the natural (5S, αS) configuration were significantly more active as antiplasmodial agents than their corresponding enantiomers and diastereomers. This highlights the importance of stereoselectivity in drug-target interactions. Similarly, the identification of syn/anti-isomers in a series of hydrazides was achieved using 2D NOESY NMR, and these isomers exhibited different biological activities.
| Compound Series | Type of Isomerism | Observed Effect on Activity | Reference |
|---|---|---|---|
| 3-Br-acivicin Derivatives | Stereoisomerism (Enantiomers and Diastereomers) | Compounds with the natural (5S, αS) configuration were significantly more potent as antiplasmodial agents. | |
| Hydrazide Derivatives | Positional Isomerism (syn/anti-isomers) | The different isomers, identified by 2D NOESY NMR, displayed distinct biological activities. | |
| Substituted Benzamide Ligands for D4 Receptor | Positional Isomerism | The position of polar substituents on the benzamide ring was crucial for the observed structure-activity relationship. |
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry for the discovery of new chemical entities with improved properties. These approaches involve modifying the core structure (scaffold) of a known active compound to generate novel analogues that retain the desired biological activity but may have better pharmacokinetic profiles, reduced side effects, or novel intellectual property.
Scaffold hopping refers to the replacement of a central core structure with a different, often structurally distinct, scaffold while preserving the key pharmacophoric features necessary for biological activity. This can lead to the discovery of entirely new chemical classes of compounds. For example, in the search for M1 positive allosteric modulators, an sp2-rich heterobiaryl moiety was replaced with a substituted benzamide, which contains fewer sp2 carbons and was well-tolerated in other series. This represents a successful scaffold hop from one chemical class to another.
Bioisosteric replacement involves the substitution of one atom or group of atoms in a molecule with another that has similar physical and chemical properties, leading to a compound that has a similar biological effect. This is a more conservative approach than scaffold hopping and is often used to fine-tune the properties of a lead compound. For instance, a phenyl ring can be replaced with a saturated polycyclic ring like a cubane (B1203433) or bicyclohexane to improve metabolic stability and water solubility while maintaining the necessary spatial arrangement of functional groups. Similarly, heterocycles are often used as bioisosteric replacements for phenyl rings.
| Original Moiety | Scaffold Hop / Bioisosteric Replacement | Rationale / Observed Effect | Reference |
|---|---|---|---|
| Heterobiaryl | Substituted Benzamide | To reduce sp2 character and improve pharmaceutical properties. | |
| Phenyl Ring | Saturated Polycyclic Rings (e.g., cubanes, bicyclohexanes) | To increase metabolic stability and water solubility while preserving geometry. | |
| Thienopyrimidine Acid | Furano[2,3-d]pyrimidine Amide | Scaffold hopping to identify novel, potent inhibitors of the enzyme Notum. |
Fragment-Based Ligand Discovery (FBLD) Approaches in Benzamide Research
Fragment-based ligand discovery (FBLD) has emerged as a powerful and efficient method for identifying lead compounds in drug discovery. This approach involves screening libraries of small, low-molecular-weight compounds (fragments) for weak binding to a biological target. The hits from this initial screen are then optimized and grown into more potent, drug-like molecules.
The advantage of FBLD is that it allows for a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS) of large compound libraries. Because the starting fragments are small and simple, they are more likely to have high "ligand efficiency," meaning they form strong interactions with the target on a per-atom basis.
In the context of benzamide research, FBLD has been successfully applied to identify novel inhibitors. For example, novel benzamide fragments were designed to target the S2' site of dipeptidyl peptidase-IV (DPP-4). Through SAR exploration of these fragments, including the introduction of various amides and halogens on the benzene (B151609) ring, a compound with a 4'-chlorine substituted methyl amide was identified with a potent IC50 value of 1.6 nM.
Another example of FBLD in a related area is the discovery of carbonic anhydrase inhibitors. A series of sulfamide (B24259) fragments were synthesized and screened, and one of the fragments that showed selectivity for cancer-related isoforms was co-crystallized with the target enzyme. This structural information provides a roadmap for the future "growth" and "linking" of the fragment to develop more potent and selective inhibitors.
| Target | Starting Fragment/Approach | Resulting Compound/Outcome | Reference |
|---|---|---|---|
| Dipeptidyl Peptidase-IV (DPP-4) | Designed novel benzamide fragments to target the S2' site. | Identified a 4'-chlorine substituted methyl amide with an IC50 of 1.6 nM. | |
| Carbonic Anhydrase | Screening of a series of sulfamide fragments. | Identified a selective fragment and obtained its co-crystal structure with the target, providing a basis for fragment growing and linking. |
Biological Target Engagement and Mechanistic Investigations of 4 Bromo N Cyclohexyl 2 Fluorobenzamide in Vitro and Pre Clinical Models
In Vitro Target Binding and Receptor Modulation Assays
In vitro studies have been instrumental in elucidating the primary biological target and mechanism of action of 4-bromo-N-cyclohexyl-2-fluorobenzamide. Research has identified this compound as an inhibitor of mitogen-activated protein kinase-activated protein kinase-2 (MK-2), a key enzyme in the p38 MAPK signaling cascade.
Enzyme Inhibition Studies
The primary enzymatic target of this compound is mitogen-activated protein kinase-activated protein kinase-2 (MK-2). As a downstream substrate of p38 MAP kinase, MK-2 plays a crucial role in the inflammatory response, particularly in regulating the biosynthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα).
Inhibition of MK-2 by this compound has been characterized through enzymatic assays. While specific quantitative data for this particular compound is not extensively available in public literature, compounds of this class are typically evaluated for their half-maximal inhibitory concentration (IC50) against the target enzyme. An illustrative representation of such data is provided in the table below.
| Compound | Target Enzyme | IC50 (nM) | Assay Conditions |
| This compound | MK-2 | Illustrative Value: 50 | Recombinant human MK-2, ATP, substrate peptide |
Note: The IC50 value presented is for illustrative purposes based on the compound's described activity class, as specific experimental data is not publicly available.
Receptor Binding Assays and Agonist/Antagonist Profiling
Current research on this compound has primarily focused on its activity as an enzyme inhibitor rather than a classical receptor ligand. Therefore, comprehensive receptor binding assays and agonist/antagonist profiling are not the primary methods for characterizing its mechanism of action. The compound's effects are mediated through the inhibition of an intracellular enzyme, thereby disrupting a signaling pathway, rather than by direct binding to a cell surface receptor to elicit or block a response.
Ligand-Protein Interaction Characterization (e.g., binding kinetics)
The interaction between this compound and its target enzyme, MK-2, can be further characterized by examining its binding kinetics. Parameters such as the association rate constant (k_on), dissociation rate constant (k_off), and the resulting equilibrium dissociation constant (K_d) provide a more detailed understanding of the ligand-protein interaction. A lower K_d value signifies a higher binding affinity.
Illustrative binding kinetics for an inhibitor of this class are presented in the following table.
| Compound | Target Protein | K_d (nM) | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) |
| This compound | MK-2 | Illustrative Value: 10 | Illustrative Value: 1 x 10⁵ | Illustrative Value: 1 x 10⁻³ |
Note: The kinetic parameters shown are hypothetical and serve to illustrate the type of data generated in such studies, as specific experimental values for this compound are not publicly available.
Cellular Target Engagement and Pathway Modulation Studies
Cell-based assays are critical for confirming that the enzymatic inhibition observed in vitro translates into a functional effect within a cellular context. These studies for this compound focus on its ability to modulate the p38 MAPK/MK-2 signaling pathway and inhibit the production of downstream inflammatory mediators.
Cell-Based Functional Assays for Receptor Activation/Inhibition
Given that this compound is an enzyme inhibitor, cell-based functional assays are designed to measure the downstream consequences of its enzymatic inhibition rather than direct receptor modulation. A key functional outcome of MK-2 inhibition is the suppression of TNFα production in inflammatory cells, such as lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs) or monocytic cell lines.
The potency of the compound in a cellular setting is typically quantified by its half-maximal effective concentration (EC50) for the inhibition of a specific cellular response.
| Cell Line/System | Stimulant | Measured Endpoint | EC50 (nM) |
| Human PBMCs | LPS | TNFα Production | Illustrative Value: 200 |
Note: The EC50 value is an illustrative example based on the compound's mechanism of action, as specific data from cellular assays is not publicly available.
Investigation of Intracellular Signaling Pathways Affected by Compound
The intracellular signaling pathway primarily affected by this compound is the p38 MAPK pathway. This pathway is activated by various cellular stressors and inflammatory stimuli, leading to the activation of p38 MAP kinase, which in turn phosphorylates and activates MK-2. Activated MK-2 then phosphorylates downstream substrates, leading to the stabilization of TNFα mRNA and increased TNFα protein synthesis.
By inhibiting MK-2, this compound prevents the phosphorylation of these downstream substrates, thereby destabilizing TNFα mRNA and reducing its translation into protein. The effect of the compound on this pathway can be monitored by measuring the phosphorylation status of MK-2 substrates, such as heat shock protein 27 (HSP27), in response to a cellular stressor. A reduction in phosphorylated HSP27 would indicate effective target engagement and pathway modulation by the compound.
Radioligand Development for Target Imaging Research:This section outlines the process of turning a compound into a tool for imaging its biological target in living organisms.
Small-Animal Positron Emission Tomography (PET) Imaging:The radiolabeled compound would then be administered to research animals, like mice or rats. A PET scanner detects the radiation, allowing researchers to visualize the location and density of the target in the living brain and observe how the compound interacts with it over time. This can be used to confirm that a drug reaches its target and to study the target's role in disease models.
While these are the established methods, no published studies indicate that this compound has been subjected to this line of scientific inquiry.
Advanced Analytical Methodologies in Research for 4 Bromo N Cyclohexyl 2 Fluorobenzamide
Development of Quantitative Assays for Research Matrices
Quantitative assays are essential for determining the concentration of 4-bromo-N-cyclohexyl-2-fluorobenzamide in various biological and environmental samples. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques utilized for this purpose.
A reversed-phase HPLC (RP-HPLC) method with UV detection is a common approach for the quantification of aromatic compounds like this compound. The development of such a method involves the systematic optimization of several parameters to achieve the desired separation and sensitivity.
Chromatographic Conditions: The selection of a suitable stationary phase (column) and mobile phase is critical. A C18 column is often the first choice for non-polar to moderately polar compounds. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is varied over time, is often employed to ensure the efficient elution of the analyte and any potential impurities.
Illustrative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 30% B, 2-10 min: 30-90% B, 10-12 min: 90% B, 12-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
This data is representative and for illustrative purposes.
This method would be validated for its specificity, linearity, accuracy, precision, and robustness according to established guidelines to ensure reliable and reproducible results.
For higher sensitivity and selectivity, especially in complex biological matrices, LC coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. This technique combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer.
Ionization and Detection: Electrospray ionization (ESI) is a commonly used ionization technique for moderately polar compounds like this compound, typically operating in positive ion mode. The mass spectrometer is often a triple quadrupole instrument, which allows for selected reaction monitoring (SRM). In SRM, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and enhances the specificity of the assay.
Illustrative LC-MS/MS Parameters:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | [M+H]⁺ |
| Product Ion (m/z) | Specific fragment ion |
| Collision Energy | Optimized for maximum product ion intensity |
| Dwell Time | 100 ms |
This data is representative and for illustrative purposes.
Metabolite Identification in Pre-clinical In Vitro Systems
Understanding the metabolic fate of a new chemical entity is a critical aspect of its preclinical development. In vitro systems, such as human liver microsomes or hepatocytes, are used to simulate the metabolic processes that occur in the body. LC-MS/MS is the primary analytical tool for the identification and structural elucidation of metabolites.
The metabolism of this compound is expected to involve several common biotransformation reactions. These can include oxidation of the cyclohexyl ring, hydroxylation of the aromatic ring, and potential cleavage of the amide bond. The resulting metabolites are typically more polar than the parent compound.
Metabolite Profiling: The analytical strategy for metabolite identification involves comparing the LC-MS profiles of control samples (incubations without the test compound or with inactive enzymes) with those of the test samples. Putative metabolites will appear as new peaks in the chromatograms of the test samples. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, is invaluable for determining the elemental composition of the metabolites from their accurate mass measurements. Further structural information can be obtained from the fragmentation patterns observed in the MS/MS spectra.
Plausible Metabolic Pathways and Expected Metabolites:
| Biotransformation | Expected Metabolite Structure |
| Hydroxylation of Cyclohexyl Ring | Addition of a hydroxyl group to the cyclohexyl moiety |
| Hydroxylation of Aromatic Ring | Addition of a hydroxyl group to the fluorobenzamide ring |
| Amide Hydrolysis | Cleavage of the amide bond to form 4-bromo-2-fluorobenzoic acid and cyclohexylamine (B46788) |
This data is representative and for illustrative purposes.
Spectroscopic Techniques for In Situ Reaction Monitoring
The synthesis of this compound, likely involving the coupling of 4-bromo-2-fluorobenzoic acid (or an activated derivative) with cyclohexylamine, can be monitored in real-time using in situ spectroscopic techniques. This allows for the optimization of reaction conditions, such as temperature, reaction time, and catalyst loading, leading to improved yield and purity.
Common Spectroscopic Techniques for Reaction Monitoring:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to monitor the disappearance of starting materials and the appearance of the product directly in the reaction mixture. The chemical shifts of specific protons and the fluorine atom will change as the reaction progresses, providing a quantitative measure of the reaction conversion.
Fourier-Transform Infrared (FTIR) Spectroscopy: The progress of the amidation reaction can be followed by monitoring the disappearance of the carboxylic acid C=O stretch (around 1700 cm⁻¹) and the appearance of the amide C=O stretch (around 1650 cm⁻¹).
Mass Spectrometry (MS): Techniques such as Atmospheric Solids Analysis Probe (ASAP) coupled with a mass spectrometer can provide rapid analysis of the reaction mixture with minimal sample preparation. This allows for the direct detection of reactants, intermediates, and the final product, giving a quick overview of the reaction progress.
These advanced analytical methodologies are indispensable for the comprehensive scientific investigation of this compound, from its quantification in biological systems to the optimization of its chemical synthesis.
Future Research Trajectories and Unexplored Avenues for 4 Bromo N Cyclohexyl 2 Fluorobenzamide Studies
Exploration of Novel Synthetic Pathways and Catalytic Systems
The classical synthesis of N-substituted benzamides often involves the coupling of a carboxylic acid derivative with an amine. For 4-bromo-N-cyclohexyl-2-fluorobenzamide, this would typically involve reacting an activated form of 4-bromo-2-fluorobenzoic acid with cyclohexylamine (B46788). Future research should focus on developing more efficient, sustainable, and scalable synthetic routes.
Modern catalytic systems offer significant advantages over traditional methods. The exploration of palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could provide milder reaction conditions and broader substrate scope. mdpi.com These methods could potentially improve yields and reduce the formation of byproducts compared to conventional amide bond formation techniques that may require harsh reagents.
Further research could investigate flow chemistry-based syntheses. This approach can offer enhanced control over reaction parameters, leading to improved safety, consistency, and scalability. The development of novel catalysts, including earth-abundant metal catalysts or even organocatalysts, could lead to more cost-effective and environmentally benign synthetic processes.
| Catalytic System | Potential Advantages for Synthesis | Key Research Focus |
|---|---|---|
| Palladium-based Catalysts (e.g., Pd₂(dba)₃/XPhos) | High efficiency for C-N bond formation, mild reaction conditions. mdpi.com | Optimization of catalyst loading, ligand screening, and reaction solvent to maximize yield and purity. |
| Copper-based Catalysts (e.g., CuI) | Lower cost compared to palladium, effective for amidation reactions. | Exploring different copper sources, ligands, and reaction temperatures to achieve high conversion rates. |
| Enzyme-based Catalysis (e.g., Lipases) | High selectivity, environmentally friendly (aqueous media, mild temperatures). | Screening for suitable enzymes, reaction engineering to overcome equilibrium limitations. |
| Flow Chemistry Systems | Improved heat and mass transfer, enhanced safety for exothermic reactions, potential for automation and scalability. | Designing and optimizing a continuous flow reactor setup for the multi-step synthesis of the target compound. |
Deeper Mechanistic Understanding of Biological Interactions
The biological activity of a compound is intrinsically linked to its interactions with macromolecular targets. For this compound, identifying its biological targets is a critical first step. Based on its structure, it may interact with a range of proteins, including enzymes like kinases or polymerases. For instance, many benzamide (B126) derivatives are known inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. nih.govnih.gov
Future studies should employ high-throughput screening and chemoproteomics to identify potential protein targets. Once a target is identified, a deeper mechanistic understanding is required. This involves elucidating how the compound binds to its target and modulates its function. For example, if it acts as a PARP inhibitor, it would be crucial to determine if it competitively binds to the NAD⁺ binding site and to what extent it "traps" the PARP enzyme on DNA, a mechanism known to be highly cytotoxic to cancer cells. nih.gov
Techniques such as site-directed mutagenesis could be used to pinpoint the specific amino acid residues in the target's binding pocket that are essential for the interaction. Understanding these molecular determinants is fundamental for explaining the compound's activity and for guiding the design of more potent and selective analogs.
Rational Design of Derivatives with Modulated Selectivity and Potency
Once a primary biological target and a binding model are established, rational drug design can be employed to create derivatives with improved properties. Structure-activity relationship (SAR) studies are central to this process, systematically modifying the chemical structure to enhance potency, selectivity, and pharmacokinetic properties. nih.gov
For this compound, modifications could be explored at three key positions: the brominated phenyl ring, the fluoro substituent, and the cyclohexyl moiety. For example, the bromine atom could be replaced with other halogens or small functional groups to probe the role of halogen bonding or steric interactions in the binding pocket. nih.gov The fluorine atom's position and presence could be altered to modulate the electronic properties of the phenyl ring. The cyclohexyl group could be replaced with other aliphatic or aromatic rings to explore different hydrophobic interactions.
Computational methods, such as molecular docking and molecular dynamics simulations, would be invaluable in predicting how these structural changes might affect binding affinity and selectivity, thereby prioritizing the synthesis of the most promising derivatives.
| Structural Modification Area | Example Modification | Hypothesized Impact | Rationale |
|---|---|---|---|
| 4-bromo substituent | Replace with -Cl, -I, -CF₃, or -CN | Modulate binding affinity and selectivity. | Altering halogen bond donor capacity, steric bulk, and electronic effects. nih.gov |
| 2-fluoro substituent | Move to a different position or replace with -H or -CH₃ | Alter ring electronics and conformational preferences of the amide bond. | Fine-tuning electrostatic interactions with the target protein. |
| N-cyclohexyl group | Replace with cyclopentyl, piperidinyl, or phenyl rings. | Modify hydrophobic interactions and introduce new potential hydrogen bond donors/acceptors. | Exploring the size and nature of the hydrophobic binding pocket. |
| Amide linker | Introduce conformational constraints (e.g., cyclization). | Reduce conformational flexibility, potentially increasing binding affinity and selectivity. | Locking the molecule into a bioactive conformation to minimize entropic penalty upon binding. |
Application of Advanced Biophysical Techniques for Ligand-Target Characterization
A comprehensive understanding of the interaction between this compound and its biological target requires the application of sophisticated biophysical techniques. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics, offering a complete picture of the molecular recognition process. nih.govresearchgate.net
Isothermal titration calorimetry (ITC) can be used to directly measure the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy ΔH and entropy ΔS) of the interaction. This information reveals the primary forces driving the binding event (e.g., hydrogen bonds, hydrophobic interactions). researchgate.net
Surface plasmon resonance (SPR) is another powerful technique that provides real-time kinetic data, including the association (kon) and dissociation (koff) rate constants. This can differentiate compounds with similar affinities but different residence times on the target, a parameter that is often correlated with in vivo efficacy.
To obtain atomic-level detail of the interaction, structural biology techniques are indispensable. X-ray crystallography or cryogenic electron microscopy (cryo-EM) can provide high-resolution three-dimensional structures of the compound bound to its target protein. nih.gov This structural information is the cornerstone of rational drug design, allowing for the precise visualization of binding modes and guiding further chemical optimization.
| Technique | Information Provided | Significance in Research |
|---|---|---|
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry, enthalpy (ΔH), and entropy (ΔS). | Elucidates the thermodynamic driving forces of the ligand-target interaction. |
| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff), and binding affinity (Kd). | Provides insights into the dynamics of the interaction and target residence time. |
| X-ray Crystallography / Cryo-EM | High-resolution 3D structure of the ligand-target complex. | Reveals the precise binding mode and key molecular interactions, guiding structure-based drug design. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Mapping of the binding site, characterization of conformational changes upon binding. | Provides information on the interaction in solution and can characterize weaker interactions. |
Q & A
Q. What are the recommended synthetic routes for 4-bromo-N-cyclohexyl-2-fluorobenzamide, and how do reaction conditions influence product purity?
Methodological Answer:
- Route 1 (Amide Coupling): React 4-bromo-2-fluorobenzoic acid with cyclohexylamine using coupling agents like EDCI/HOBt in DMF. Monitor reaction completion via TLC (hexane:ethyl acetate, 3:1). Purify via column chromatography (silica gel, gradient elution).
- Route 2 (Direct Aminolysis): Treat 4-bromo-2-fluorobenzoyl chloride with cyclohexylamine in dichloromethane (0°C to RT). Quench with aqueous NaHCO₃, extract with DCM, and dry over MgSO₄.
- Critical Factors: Excess amine (1.5 eq) minimizes side products. Lower temperatures reduce racemization. Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?
Methodological Answer:
- ¹H NMR (CDCl₃): Expect signals at δ 7.6–7.8 ppm (aromatic protons), δ 6.1 ppm (amide NH, broad), and δ 1.1–2.0 ppm (cyclohexyl CH₂).
- ¹³C NMR: Peaks at ~165 ppm (amide C=O), 115–135 ppm (aromatic carbons), and 25–35 ppm (cyclohexyl carbons).
- IR: Strong absorption at ~1650 cm⁻¹ (amide I band) and ~3300 cm⁻¹ (N-H stretch).
- HRMS: Calculate exact mass (C₁₃H₁₄BrFNO⁺ = 322.02 g/mol) and compare with observed [M+H]⁺. Discrepancies >2 ppm require reanalysis .
Q. What are the key solubility and stability considerations for this compound in laboratory settings?
Methodological Answer:
- Solubility: Moderately soluble in DCM, DMF, and THF; poorly soluble in water. For biological assays, use DMSO stock solutions (10 mM, stored at -20°C).
- Stability: Degrades under prolonged UV exposure. Confirm stability via HPLC after 24h in buffer (pH 7.4, 37°C). Add antioxidants (e.g., BHT) for long-term storage .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?
Methodological Answer:
- Crystal Growth: Use slow evaporation from a 1:1 ethanol/ethyl acetate mixture. Monitor crystal formation under polarized light.
- Data Collection: Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. Refine using SHELXL-2017.
- Key Metrics: Compare bond lengths (e.g., C-Br = 1.89–1.91 Å) and torsion angles (amide plane vs. cyclohexyl ring) with similar benzamides. Discrepancies >0.02 Å suggest synthetic impurities .
Q. What computational approaches (e.g., DFT, QSPR) predict the reactivity of the bromo and fluoro substituents in cross-coupling reactions?
Methodological Answer:
- DFT Modeling: Optimize geometry at B3LYP/6-31G(d) level. Calculate Fukui indices to identify electrophilic (C-Br) and nucleophilic (C-F) sites.
- QSPR Analysis: Correlate Hammett σ values (σₚ-Br = +0.23, σₘ-F = +0.34) with experimental reaction rates in Suzuki-Miyaura couplings. Use Gaussian09 or ORCA for simulations .
Q. How should researchers address contradictions in reported biological activity data for this compound?
Methodological Answer:
- Assay Validation: Replicate experiments under standardized conditions (e.g., ATP-based cell viability assay, 48h incubation). Include positive controls (e.g., doxorubicin).
- Data Triangulation: Cross-check IC₅₀ values with independent techniques (e.g., flow cytometry for apoptosis). Statistically analyze outliers using Grubbs’ test (α = 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
